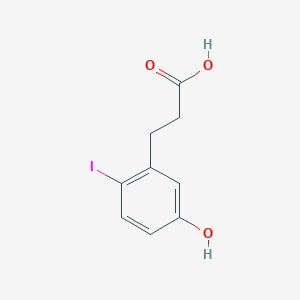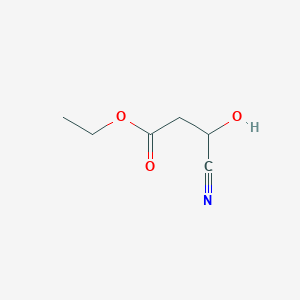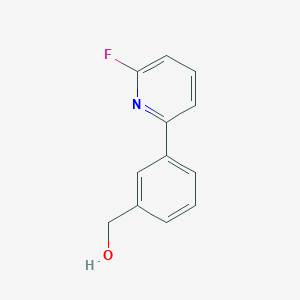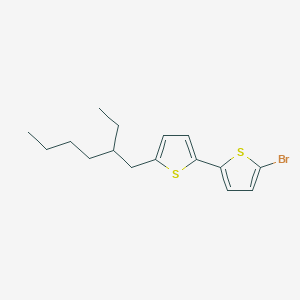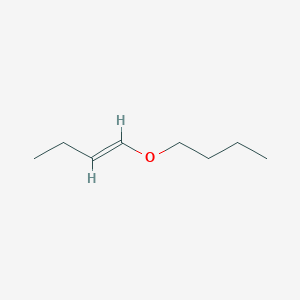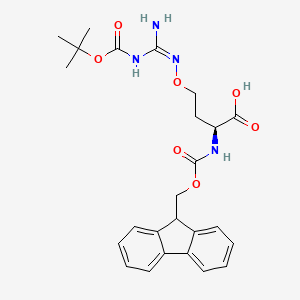
4-(2-Aminoethyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)pyridin-2(1H)-one is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of an aminoethyl group at the 4-position and a keto group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Functionalization: The introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions. For example, 4-chloropyridine can be reacted with ethylenediamine under reflux conditions to yield 4-(2-aminoethyl)pyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the keto group at the 2-position. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-aminoethyl)pyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4-(2-aminoethyl)pyridin-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-(2-aminoethyl)pyridin-2,3-dione.
Reduction: 4-(2-aminoethyl)pyridin-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(2-Aminoethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 4-(2-aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)pyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)pyridine: The aminoethyl group is positioned differently, affecting its chemical properties and reactivity.
4-(2-Hydroxyethyl)pyridin-2(1H)-one: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding interactions.
Uniqueness
4-(2-Aminoethyl)pyridin-2(1H)-one is unique due to the presence of both an aminoethyl group and a keto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
4-(2-aminoethyl)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c8-3-1-6-2-4-9-7(10)5-6/h6H,1-5,8H2,(H,9,10) |
InChIキー |
GMUOKLWAXDEZGA-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CC1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


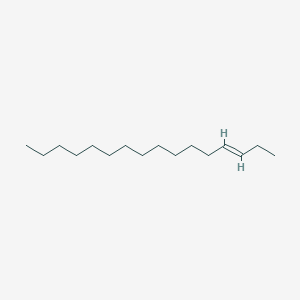
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
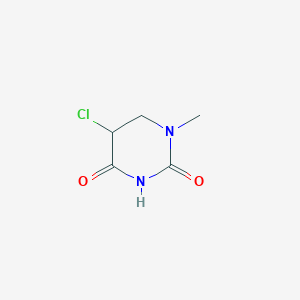
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

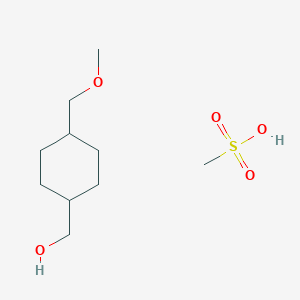
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
